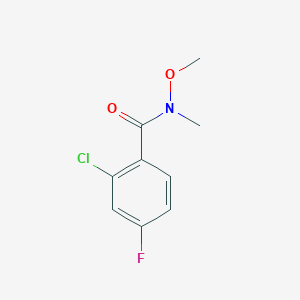
5-chloro-N-méthoxy-N-méthylthiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methoxy-N-methylthiophene-2-carboxamide: is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its electron-donating properties.
Material Science: Incorporated into polymers and materials for electronic applications.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes in biochemical pathways.
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Medicine:
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.
Dyes and Pigments: Incorporated into dyes and pigments for its unique color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-methoxy-N-methylthiophene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Chlorination: The thiophene-2-carboxylic acid is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The resulting 5-chlorothiophene-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like oxalyl chloride.
Methoxylation and Methylation: The acid chloride is reacted with methoxyamine and methylamine to form the final product, 5-chloro-N-methoxy-N-methylthiophene-2-carboxamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-chloro-N-methoxy-N-methylthiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiophene derivatives with various functional groups replacing the chlorine atom.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methoxy-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5-chloro-N-methylthiophene-2-carboxamide: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-methoxy-N-methylthiophene-2-carboxamide: Lacks the chlorine atom, affecting its electron-withdrawing properties.
N-methoxy-N-methylthiophene-2-carboxamide: Lacks both the chlorine atom and the specific substitution pattern, resulting in different biological activities.
Uniqueness: 5-chloro-N-methoxy-N-methylthiophene-2-carboxamide is unique due to the combination of the chlorine atom, methoxy group, and methyl group on the thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
5-chloro-N-methoxy-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPUXZHLOWSMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1465284.png)

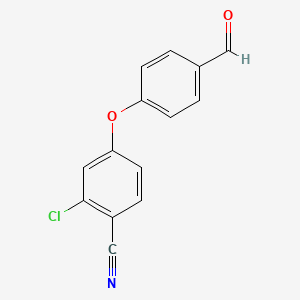
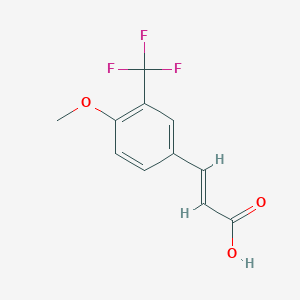
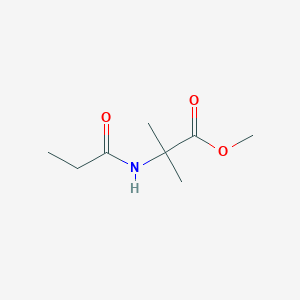
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)
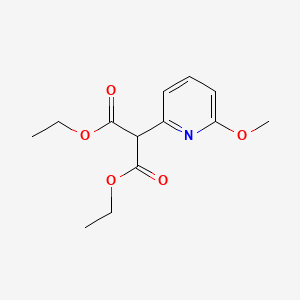
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)
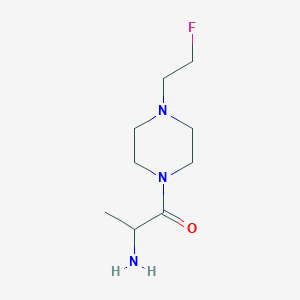
![N-cyclopentyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1465302.png)
